

Application Notes and Protocols for CFI-400437 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

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Introduction

CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[2][3][4] Inhibition of PLK4 leads to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[2] These application notes provide a comprehensive guide for the utilization of CFI-400437 in a preclinical mouse xenograft model using the MDA-MB-468 human breast cancer cell line.

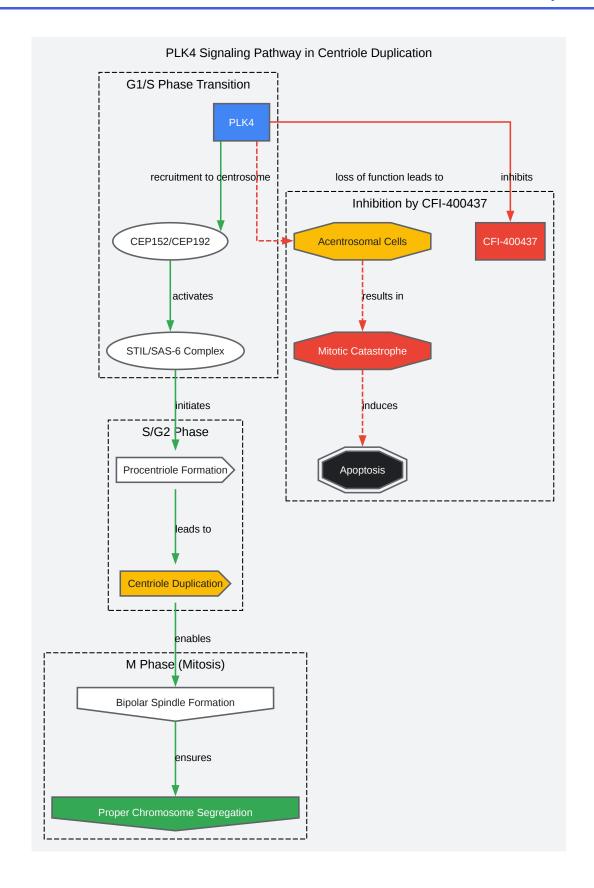
Mechanism of Action

CFI-400437 selectively inhibits PLK4, a master regulator of centriole duplication.[5] This inhibition disrupts the formation of new centrioles, leading to an abnormal number of centrosomes during mitosis.[4][6] This disruption results in mitotic catastrophe and ultimately, cancer cell death.[2] The overexpression of PLK4 in various cancers, including breast cancer, underscores the therapeutic potential of targeted inhibition with agents like CFI-400437.[2]

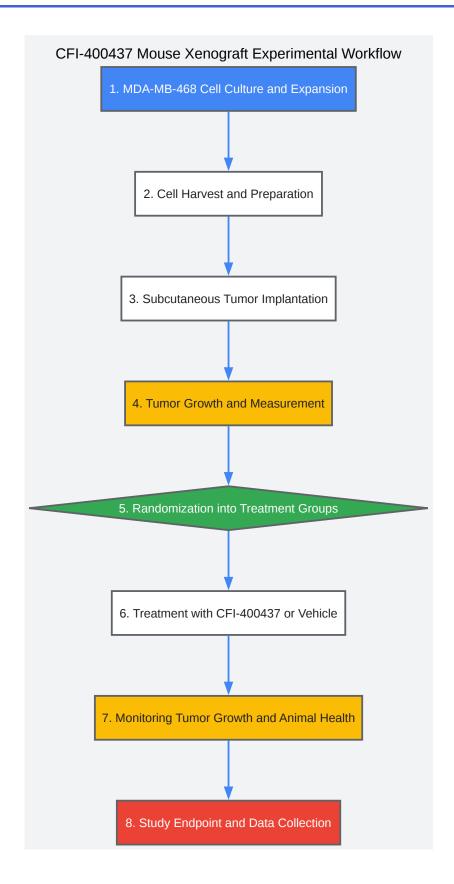
Signaling Pathway

The following diagram illustrates the central role of PLK4 in centriole duplication and the impact of its inhibition by CFI-400437.









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